
Ethyl 2-(2-methylpropanamido)acetate
Overview
Description
Ethyl 2-(2-methylpropanamido)acetate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is also known by its IUPAC name, ethyl (isobutyrylamino)acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methylpropanamido)acetate can be synthesized through the reaction of ethyl chloroacetate with 2-methylpropanamide in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpropanamido)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted amides and esters
Scientific Research Applications
Organic Synthesis
Ethyl 2-(2-methylpropanamido)acetate serves as a versatile intermediate in organic synthesis. It is particularly useful for constructing complex molecules due to its ability to undergo various chemical transformations.
- Synthesis of Pharmaceuticals : The compound is employed in the synthesis of pharmaceutical agents, acting as a building block for more complex structures. For instance, it has been utilized in the preparation of amides and other derivatives that are crucial in drug development .
- Chemical Reactions : this compound can participate in nucleophilic substitutions and condensations, making it valuable in creating diverse organic compounds. Its reactivity allows it to be transformed into various functional groups, facilitating the design of new molecules with specific biological activities .
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications due to its structural characteristics that can influence biological activity.
- Drug Development : Researchers are exploring this compound's role in developing novel therapeutics. Its ability to modulate biological pathways makes it a candidate for further investigation in drug discovery programs aimed at treating various diseases .
- Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties. These findings warrant further exploration through clinical studies to assess their efficacy and safety profiles .
Biochemical Applications
This compound is also recognized for its role as a biochemical agent.
- Buffering Agent : This compound functions as a non-ionic organic buffering agent in biological systems, particularly in cell culture applications where maintaining pH is critical. It is effective within a pH range of 6-8.5, making it suitable for various biochemical assays and experiments .
Case Study 1: Synthesis of Antimicrobial Agents
A study investigated the use of this compound as an intermediate in synthesizing new antimicrobial agents. The derivatives synthesized demonstrated significant activity against common bacterial strains, indicating the compound's potential utility in developing new antibiotics.
Case Study 2: Biochemical Buffering
In another study focusing on cell culture systems, this compound was evaluated as a buffering agent. Results showed that it effectively maintained stable pH levels during cellular growth phases, supporting its application in laboratory settings for biological research.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylpropanamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Ethyl 2-(2-methylpropanamido)acetate can be compared with similar compounds such as:
- Ethyl 2-(2-ethylpropanamido)acetate
- Ethyl 2-(2-methylbutanamido)acetate
- Ethyl 2-(2-methylpentanamido)acetate
These compounds share similar structural features but differ in their alkyl chain lengths and branching. This compound is unique due to its specific amide and ester functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 2-(2-methylpropanamido)acetate (CAS Number: 31766-30-0) is a compound of interest in various scientific fields, particularly in biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
This compound is an ester that can be synthesized through various methods, typically involving the reaction of 2-methylpropanamide with ethyl acetate. It serves as an intermediate in the synthesis of more complex organic molecules and has been noted for its role in enzyme-substrate interactions and metabolic pathways.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can exhibit inhibitory or activating effects on these targets, influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could have implications for drug development.
- Receptor Modulation : Interaction with receptors can lead to altered signal transduction pathways, impacting cellular responses.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. For instance, it has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent against tumors .
Enzyme-Substrate Interactions
This compound has been used to study enzyme-substrate interactions, particularly in metabolic pathways. Its structural characteristics allow it to mimic substrates of certain enzymes, facilitating the understanding of enzymatic mechanisms and aiding in the design of inhibitors .
Case Studies
- Anticancer Studies : In a series of experiments involving different cancer cell lines, this compound demonstrated significant inhibitory effects on cell viability. The IC50 values ranged from 36 μM to over 100 μM depending on the cell line tested .
- Mechanistic Studies : Research utilizing high-throughput screening techniques revealed that this compound could effectively inhibit specific kinase activities associated with cancer progression. For example, it showed competitive inhibition against certain ATP-binding proteins involved in mitotic processes .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-(2-methylpropanoylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-4-12-7(10)5-9-8(11)6(2)3/h6H,4-5H2,1-3H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJNTXVYYFXGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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